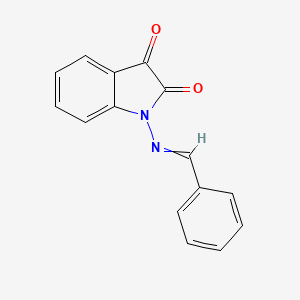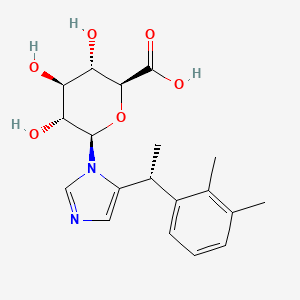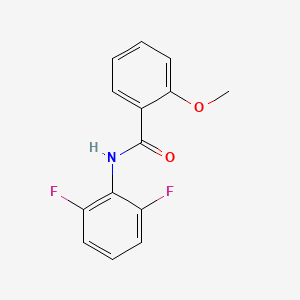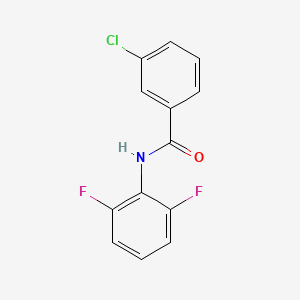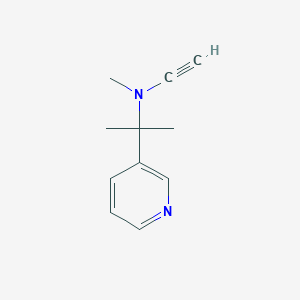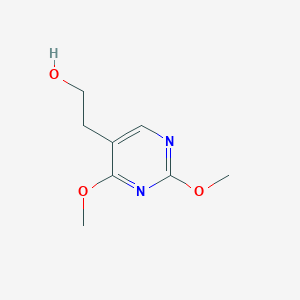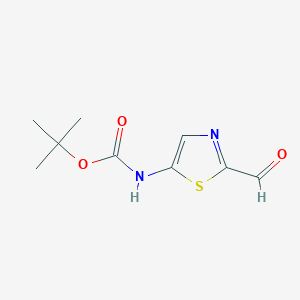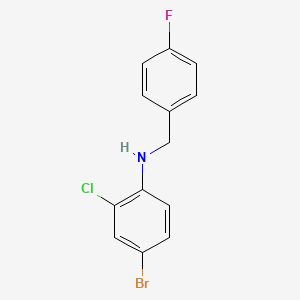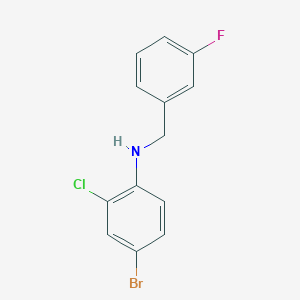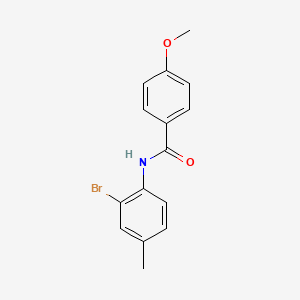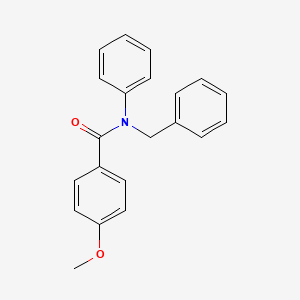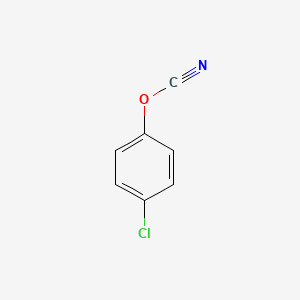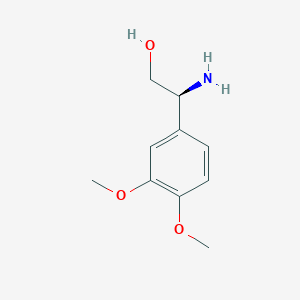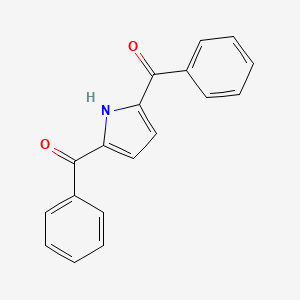
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound involves a detailed step-by-step process of how to make the compound from readily available starting materials. This includes the specific reagents, conditions, and techniques used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) of the compound .Applications De Recherche Scientifique
Bioisostere of Aldose Reductase Inhibitor
A study by Nicolaou, Zika, and Demopoulos (2004) synthesized [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a known aldose reductase inhibitor. This compound showed significant in vitro inhibitory activity against aldose reductase, with potential implications for diabetes mellitus treatment (Nicolaou, Zika, & Demopoulos, 2004).
Fluorescent Probes for Metal Ions
Hu et al. (2010) developed Schiff base fluorescent probes using derivatives of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) for sensing metal ions. These compounds exhibited significant sensitivity and selectivity toward various transition metal ions, displaying unique on/off fluorescence behavior (Hu et al., 2010).
Luminescent Polymers
Zhang and Tieke (2008) synthesized luminescent polymers containing the (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) unit. These polymers showed strong fluorescence and solubility in common organic solvents, with potential applications in optoelectronics (Zhang & Tieke, 2008).
Oxygen Reactivity and Charge Transfer
Ghorai and Mani (2014) explored the reactivity of unsubstituted quinoidal pyrrole with oxygen and its charge transfer complexes. This research provided insights into the electronic and structural properties of pyrrole derivatives, including those related to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) (Ghorai & Mani, 2014).
Antimycobacterial Agents
Biava et al. (2008) studied 1,5-Diphenylpyrrole derivatives, closely related to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone), for their antimycobacterial properties. These compounds were synthesized and evaluated for activity against Mycobacterium tuberculosis, showing promising results (Biava et al., 2008).
Conducting Polymers
Sotzing et al. (1996) investigated conducting polymers derived from bis(pyrrol-2-yl) arylenes, which are structurally similar to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone). These polymers were found to have low oxidation potentials, making them stable in their conducting form. This research has implications for the development of novel electronic materials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Corrosion Inhibition
Zarrouk et al. (2015) synthesized derivatives of 1H-pyrrole-2,5-dione, similar to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone), as corrosion inhibitors for carbon steel. Their study demonstrated the effectiveness of these compounds in preventing corrosion in acidic environments, offering potential applications in material protection and preservation (Zarrouk et al., 2015).
Polymer Synthesis
Welterlich, Charov, and Tieke (2012) reported on the synthesis of deeply colored polymers containing 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) units. These polymers, related to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone), exhibited unique coloration and solubility properties, suggesting their potential use in various industrial applications (Welterlich, Charov, & Tieke, 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
(5-benzoyl-1H-pyrrol-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-17(13-7-3-1-4-8-13)15-11-12-16(19-15)18(21)14-9-5-2-6-10-14/h1-12,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSOAIOQXJYNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554897 | |
| Record name | (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111122-84-0 | |
| Record name | (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



